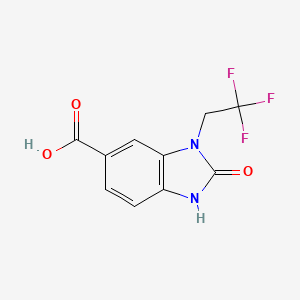

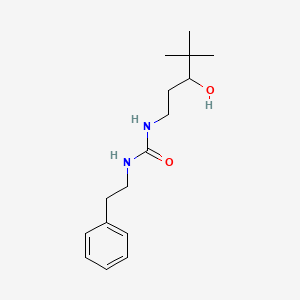

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that has been widely used in scientific research. This compound is also known as TFB-TBOA, and it is a potent inhibitor of glutamate transporters.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

The compound 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, due to its structural similarity with benzimidazole derivatives, might be involved in the synthesis of compounds with significant biological activities. For instance, benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds, including structures with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, showed high affinity for the AT1 receptor and were effective in inhibiting the angiotensin II-induced pressor response, suggesting potential for cardiovascular therapeutic applications (Kohara et al., 1996).

Supramolecular Chemistry

The carboxylic acid group in the compound suggests potential for forming hydrogen bonds and participating in the formation of supramolecular structures. Similar carboxylic acid derivatives have been studied for their ability to form centrosymmetric hydrogen-bonded cyclic dimers and participate in both intra- and intermolecular hydrogen bonds, leading to the formation of three-dimensional network structures, which are of interest in the field of crystal engineering and material science (Jianping Zhao et al., 2011).

Antiallergic Agents

Derivatives of benzopyrano[2,3-b]pyridines, which could potentially be synthesized from similar key intermediates as 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, have been shown to exhibit significant antiallergic activities. These compounds, when administered intravenously, displayed potent activity in antiallergic tests, suggesting their potential use in the development of new antiallergic medications (Nohara et al., 1985).

Binding Interactions

The 1,2,4-oxadiazol-5-ones class, to which 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is structurally related, has been explored for its binding interactions in supramolecular chemistry. These compounds have been used as ligands in forming non-covalent complexes, demonstrating the importance of such structures in understanding molecular recognition and designing receptor molecules (Reichert et al., 2001).

Eigenschaften

IUPAC Name |

2-oxo-3-(2,2,2-trifluoroethyl)-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-15-7-3-5(8(16)17)1-2-6(7)14-9(15)18/h1-3H,4H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPHZNUPMTSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N(C(=O)N2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

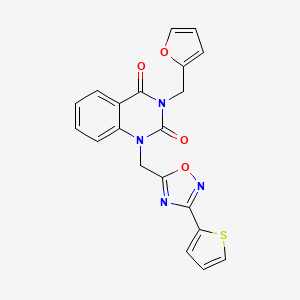

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)

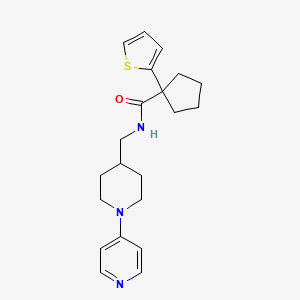

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)

![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)